Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate
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Overview
Description
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with methyl hydrazinecarbodithioate to form the corresponding hydrazide. The hydrazide is further reacted with 1,2,3-thiadiazole-4-carboxylic acid to form the final product .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including refluxing, purification by recrystallization, and characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiadiazole derivatives .
Scientific Research Applications
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties, such as luminescence.
Mechanism of Action
The mechanism of action of Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar biological activities but with different structural features.
1,2,5-Thiadiazole: Another isomer with distinct chemical properties and applications.
Uniqueness
Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a benzoate moiety.
Properties
IUPAC Name |
methyl 4-[(thiadiazole-4-carbonylamino)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c1-20-11(19)7-2-4-8(5-3-7)13-12(21)16-15-10(18)9-6-22-17-14-9/h2-6H,1H3,(H,15,18)(H2,13,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXHPNHWLMQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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